REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([NH2:7])=[N:3][CH:2]=1.Br[C:9]1[C:10](=[O:17])[N:11]([CH3:16])[N:12]=[C:13]([Cl:15])[CH:14]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Cl:15][C:13]1[CH:14]=[C:9]([NH:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][N:3]=2)[C:10](=[O:17])[N:11]([CH3:16])[N:12]=1 |f:2.3.4,6.7.8.9.10|
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Name
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|
Quantity
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1.04 g
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Type
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reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
|
823 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C=C1)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC=1C(N(N=C(C1)Cl)C)=O
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Name
|
cesium carbonate
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Quantity
|
11.74 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
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Type
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CUSTOM
|
Details
|
After bubbling nitrogen through the suspension for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
flush
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 h
|
Duration
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15 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with dichloromethane (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Type
|
WASH
|
Details
|
the residue was washed with acetonitrile (5 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(N1)C)=O)NC1=NC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |